molecular formula C11H11ClO2 B6146140 1-(4-chlorophenyl)pentane-1,3-dione CAS No. 26732-06-9

1-(4-chlorophenyl)pentane-1,3-dione

Cat. No. B6146140
CAS RN: 26732-06-9
M. Wt: 210.7
InChI Key:
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Description

1-(4-chlorophenyl)pentane-1,3-dione, also known as 4-chloro-2-oxo-1-phenylpentane-1,3-dione, is an organic compound that belongs to the class of oxo-diketones. It is a colorless solid with a molecular formula of C9H7ClO2 and a molecular weight of 178.59 g/mol. The compound is widely used in scientific research and has a wide range of applications in the laboratory.

Scientific Research Applications

1-(4-chlorophenyl)pentane-1,3-dione is widely used in scientific research due to its unique properties. It has been used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, as a catalyst in reactions, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.

Mechanism of Action

1-(4-chlorophenyl)pentane-1,3-dione has been found to act as an inhibitor of the enzyme cytochrome P450 2C9. This enzyme is responsible for the metabolism of a variety of drugs, including warfarin and phenytoin. By inhibiting this enzyme, 1-(4-chlorophenyl)pentane-1,3-dione can prevent the metabolism of these drugs, thus increasing their effectiveness.
Biochemical and Physiological Effects
1-(4-chlorophenyl)pentane-1,3-dione has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. It has also been found to have anti-inflammatory, antioxidant, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)pentane-1,3-dione has several advantages and limitations when used in laboratory experiments. One of the main advantages is its stability, which makes it suitable for long-term storage. Additionally, the compound is relatively inexpensive and easy to obtain. However, it can be toxic if inhaled or ingested, and it has a strong odor, which can be irritating.

Future Directions

1-(4-chlorophenyl)pentane-1,3-dione has a wide range of potential applications in scientific research. Further studies could be conducted to explore its potential as an anti-cancer agent, as a treatment for bacterial infections, or as an inhibitor of other enzymes. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to explore its potential as a reagent in organic synthesis or as a catalyst in reactions.

Synthesis Methods

1-(4-chlorophenyl)pentane-1,3-dione can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces a ketone intermediate, which is then reduced with sodium borohydride to yield 1-(4-chlorophenyl)pentane-1,3-dione.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorophenyl)pentane-1,3-dione involves the condensation of 4-chlorobenzaldehyde with pentane-1,3-dione followed by reduction of the resulting product.", "Starting Materials": [ "4-chlorobenzaldehyde", "pentane-1,3-dione", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and pentane-1,3-dione (1.2 equiv) in methanol and add a catalytic amount of piperidine.", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in a mixture of methanol and water.", "Step 5: Add a solution of sodium borohydride (1.5 equiv) in water dropwise to the reaction mixture with stirring.", "Step 6: Allow the reaction mixture to stir at room temperature for 2 hours.", "Step 7: Quench the reaction by adding dilute hydrochloric acid.", "Step 8: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 9: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

26732-06-9

Product Name

1-(4-chlorophenyl)pentane-1,3-dione

Molecular Formula

C11H11ClO2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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